molecular formula C20H23NO B12561883 1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-

1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-

Cat. No.: B12561883
M. Wt: 293.4 g/mol
InChI Key: WJRYRJACQITXQC-SLFFLAALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)- is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of both oxygen and nitrogen atoms within its spirocyclic framework contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a key intermediate through a condensation reaction, followed by cyclization using a suitable catalyst. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like flow chemistry can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-7-azaspiro[4.5]decane: Lacks the diphenyl groups, resulting in different chemical properties.

    3,6-Diphenyl-1,2,4-triazine: Shares the diphenyl groups but has a different core structure.

Uniqueness

1-Oxa-7-azaspiro[45]decane,3,6-diphenyl-,(3R,5R,6S)- is unique due to its spirocyclic structure combined with the presence of both oxygen and nitrogen atoms

Properties

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

(3R,5R,10S)-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane

InChI

InChI=1S/C20H23NO/c1-3-8-16(9-4-1)18-14-20(22-15-18)12-7-13-21-19(20)17-10-5-2-6-11-17/h1-6,8-11,18-19,21H,7,12-15H2/t18-,19-,20+/m0/s1

InChI Key

WJRYRJACQITXQC-SLFFLAALSA-N

Isomeric SMILES

C1C[C@@]2(C[C@@H](CO2)C3=CC=CC=C3)[C@@H](NC1)C4=CC=CC=C4

Canonical SMILES

C1CC2(CC(CO2)C3=CC=CC=C3)C(NC1)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.